Cas no 846-63-9 (2-(Naphthalen-1-yl)-5-phenyloxazole)

2-(Naphthalen-1-yl)-5-phenyloxazole structure
846-63-9 structure
Nome del prodotto:2-(Naphthalen-1-yl)-5-phenyloxazole
Numero CAS:846-63-9
MF:C19H13NO
MW:271.312624692917
MDL:MFCD00019714
CID:83133
PubChem ID:24897414

2-(Naphthalen-1-yl)-5-phenyloxazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(1-naphthyl)-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole
    • 2-(1-NAPHTHYL)-5-PHENYLOXAZOLE FOR LIQUID SCINTILLATION SPECTROMETRY
    • 2-naphthalen-1-yl-5-phenyl-1,3-oxazole
    • 2,6-DICHLORO-4-HYDROXY-3-NITROPYRIDINE
    • 2-naphthalen-1-yl-5-phenyl-oxazole
    • 2-naphthyl-5-phenyl-1,3-oxazole
    • A-naphthyl-5-phenyloxazole
    • α-NPO
    • ANPO
    • 2-(1-naphthalenyl)-5-phenyl-oxazol
    • alpha-npo
    • 5-Phenyl-2-cc-naphthyl-oxazol
    • 2-alpha-Naphthyl-5-phenyloxazole
    • NSC 24857
    • Oxazole, 2-(1-naphthalenyl)-5-phenyl-
    • 2-(Naphthalen-1-yl)-5-phenyloxazole
    • Oxazole, 2-(1-naphthyl)-5-phenyl-
    • .alpha.-NPO
    • E08CN4XD65
    • 2-.alpha.-Naphthyl-5-phenyloxazole
    • 2-(1-Naphthyl)-5-phenyloxazole (NPO)
    • 2-a-Naphthyl-5-phenyloxazole
    • 2-(naphthalen-1-yl)-5-phenyl-1,3-oxazole
    • NSC248
    • 2-(1-Naphthalenyl)-5-phenyloxazole (ACI)
    • Oxazole, 2-(1-naphthyl)-5-phenyl- (6CI, 7CI, 8CI)
    • 2-Phenyl-5-α-naphthyl-1,4-oxazole
    • 2-α-Naphthyl-5-phenyloxazole
    • α-Naphthyl-2-phenyl-5-oxazole-1,3
    • α-Naphthylphenyloxazole
    • MFCD00019714
    • 2-PHENYL-5-ALPHA-NAPHTHYL-1,4-OXAZOLE
    • STK022867
    • Q9398027
    • NSC24857
    • Oxazole, 2(1naphthalenyl)5phenyl
    • ALBB-024882
    • 2-(1-Naphthyl)-5-phenyloxazole, laser grade and suitable for scintillation spectrometry
    • 2-PHENYL-5-.ALPHA.-NAPHTHYL-1,4-OXAZOLE
    • DTXCID5048429
    • D97684
    • UNII-E08CN4XD65
    • SR-01000416446
    • 846-63-9
    • Oxazole, 2(1naphthyl)5phenyl
    • SR-01000416446-1
    • 2-(1-NAPHTHALENYL)-5-PHENYLOXAZOLE
    • 2alphaNaphthyl5phenyloxazole
    • 2-(1-Naphthyl)-5-phenyl-1,3-oxazole #
    • SCHEMBL75682
    • DTXSID8061210
    • HY-W040209
    • .ALPHA.-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • NS00042475
    • EINECS 212-689-7
    • NSC-24857
    • ALPHA-NAPHTHYL-2-PHENYL-5-OXAZOLE-1,3
    • AKOS000483724
    • CS-W020949
    • 2-(1-Naphthyl)-5-phenyloxazole, suitable for liquid scintillation spectrometry, crystalline
    • DB-056815
    • .alpha.-Naphthylphenyloxazole
    • CCG-237436
    • MDL: MFCD00019714
    • Inchi: 1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H
    • Chiave InChI: WWVFJJKBBZXWFV-UHFFFAOYSA-N
    • Sorrisi: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C=CC=CC=2)=C1
    • BRN: 210666

Proprietà calcolate

  • Massa esatta: 271.10000
  • Massa monoisotopica: 271.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 26
  • XLogP3: 5.9
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli verdi chiaro
  • Densità: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 104.0 to 107.0 deg-C
  • Solubilità: Insuluble (4.1E-4 g/L) (25 ºC),
  • PSA: 26.03000
  • LogP: 5.16180
  • Solubilità: Non determinato

2-(Naphthalen-1-yl)-5-phenyloxazole Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22-34-11
  • Istruzioni di sicurezza: S22-S24/25
  • Identificazione dei materiali pericolosi: F C
  • Frasi di rischio:R20/21/22
  • TSCA:Yes

2-(Naphthalen-1-yl)-5-phenyloxazole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(Naphthalen-1-yl)-5-phenyloxazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-W040209-25g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
25g
¥3433 2023-09-01
MedChemExpress
HY-W040209-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 99.73%
1g
¥246 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N62430-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9 99%(,)
1g
¥418.0 2024-07-15
abcr
AB118128-5 g
2-(1-Naphthyl)-5-phenyloxazole, laser grade and suitable for scintillation spectrometry, 99%; .
846-63-9 99%
5 g
€123.00 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0068-1G
2-(1-Naphthyl)-5-phenyloxazole [for scintillation spectrometry]
846-63-9 >99.0%(HPLC)(N)
1g
¥290.00 2024-04-15
TRC
B504335-50mg
2-(1-Naphthyl)-5-phenyl-1,3-oxazole
846-63-9
50mg
$ 65.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N815042-1g
2-(1-Naphthyl)-5-phenyloxazole
846-63-9 ,,≥99%
1g
¥204.00 2022-10-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030100-1g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
1g
¥415 2024-05-21
MedChemExpress
HY-W040209-5g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
5g
¥1031 2023-09-01
MedChemExpress
HY-W040209-10g
2-(Naphthalen-1-yl)-5-phenyloxazole
846-63-9
10g
¥1856 2023-09-01

2-(Naphthalen-1-yl)-5-phenyloxazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Silica Solvents: Toluene ;  0.5 h, 50 °C
1.2 50 °C; 3.5 h, 70 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Cupric chloride ,  Lithium chloride ,  Oxygen Solvents: 1-Propanol ,  1,4-Dioxane ;  4 h, 1.3 MPa, 60 °C
Riferimento
Convenient One-Pot Synthesis of 2,5-Disubstituted Oxazoles via a Catalytic Oxidative Dehydrogenation of F3CSO3H·SiO2-DDQ/CuCl2/LiCl
Yuan, Shizhen; Li, Zhen; Xu, Ling, Journal of Heterocyclic Chemistry, 2013, 50(6), 1405-1409

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Copper bromide (CuBr2) Catalysts: Pyridine Solvents: Toluene ;  10 min, 1 atm, rt; 16 h, 80 °C
Riferimento
Synthesis of oxazoles through copper-mediated aerobic oxidative dehydrogenative annulation and oxygenation of aldehydes and amines
Xu, Zejun; Zhang, Chun; Jiao, Ning, Angewandte Chemie, 2012, 51(45), 11367-11370

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate ,  Ammonium oxalate monohydrate Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
Riferimento
I2/TBHP-mediated tandem cyclization and oxidation reaction: Facile access to 2,5-disubstituted oxazoles
Guo, Xin; Liu, Xianyan; Li, Chonglong; Jiang, Zhibo; Nan, Zedong; et al, Tetrahedron Letters, 2022, 112,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Dimethylformamide ;  12 h, 120 °C
Riferimento
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates
Zhu, Feng; Tao, Jian-Long; Wang, Zhong-Xia, Organic Letters, 2015, 17(19), 4926-4929

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Zinc chloride Solvents: Diethyl ether
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Butyllithium Catalysts: Dichlorobis(triphenylphosphine)palladium
Riferimento
Palladium-catalyzed cross coupling reactions of oxazol-2-ylzinc chloride derivatives
Anderson, Benjamin A.; Harn, Nancy K., Synthesis, 1996, (5), 583-585

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane
Riferimento
Palladium Cross-Couplings of Oxazoles
Flegeau, Emmanuel Ferrer, 2008, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 - 5 h, 120 °C
Riferimento
C-H bond activation: a versatile protocol for the direct arylation and alkenylation of oxazoles
Besselievre, Francois; Lebrequier, Sabrina; Mahuteau-Betzer, Florence; Piguel, Sandrine, Synthesis, 2009, (20), 3511-3518

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Dirhodium tetraacetate Solvents: Chloroform ;  12 h, 120 °C
Riferimento
Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes
Li, Jian; Zhu, Shang-Rong; Xu, Yue; Lu, Xue-Chen; Wang, Zheng-Bing; et al, RSC Advances, 2020, 10(42), 24795-24799

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Silver carbonate Catalysts: Triphenylphosphine ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water ;  16 h, 70 °C
Riferimento
Direct arylation of oxazoles at C2. a concise approach to consecutively linked oxazoles
Flegeau, Emmanuel Ferrer; Popkin, Matthew E.; Greaney, Michael F., Organic Letters, 2008, 10(13), 2717-2720

2-(Naphthalen-1-yl)-5-phenyloxazole Raw materials

2-(Naphthalen-1-yl)-5-phenyloxazole Preparation Products

2-(Naphthalen-1-yl)-5-phenyloxazole Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd